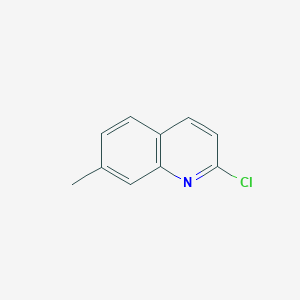

2-Chloro-7-methylquinoline

説明

Historical Context and Significance of Quinoline (B57606) Heterocycles in Chemical Science

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. mdpi.comnoveltyjournals.com Its discovery and the subsequent elucidation of its structure opened a new chapter in heterocyclic chemistry. noveltyjournals.comnumberanalytics.com The quinoline framework is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. mdpi.comorientjchem.orgjddtonline.info The historical significance of quinoline is deeply intertwined with the development of antimalarial drugs, most notably quinine, which was the first effective treatment for malaria. numberanalytics.com This initial success spurred extensive research into quinoline derivatives, leading to the discovery of a wide array of compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. noveltyjournals.comorientjchem.orgjddtonline.info

Structural Features and Chemical Significance of 2-Chloro-7-methylquinoline

This compound is a derivative of quinoline with the chemical formula C10H8ClN. chemicalbook.com Its structure is characterized by a quinoline core with a chlorine atom substituted at the 2-position and a methyl group at the 7-position. The presence of the electron-withdrawing chlorine atom at the 2-position significantly influences the reactivity of the pyridine ring, making the 2-position susceptible to nucleophilic substitution reactions. This reactivity is a key feature that allows for the chemical modification and elaboration of the molecule. The methyl group at the 7-position, being an electron-donating group, can also influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4295-12-9 |

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol |

This table presents key physicochemical data for this compound.

The strategic placement of these substituents makes this compound a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced by various nucleophiles, providing a gateway to a diverse range of functionalized quinoline derivatives.

Research Trajectory and Contemporary Academic Interest in this compound Derivatives

Initial research involving this compound primarily focused on its synthesis and basic reactivity. However, in recent years, there has been a significant surge in academic interest in its derivatives, driven by the quest for new therapeutic agents and functional materials. researchgate.netresearchgate.net Researchers are actively exploring the synthesis of novel compounds by modifying the this compound scaffold. These modifications often involve nucleophilic substitution reactions to introduce various functional groups at the 2-position.

A significant area of contemporary research involves the synthesis and biological evaluation of derivatives of this compound. For instance, studies have explored the creation of amine analogues as potential antimycotic agents. researchgate.net Other research has focused on synthesizing imidazole (B134444) derivatives from 2-chloro-7-methyl-3-formylquinoline, which have shown promising antimicrobial activity. researchgate.net The combination of the 2-chloroquinoline (B121035) moiety with other heterocyclic systems, such as triazoles, has also been investigated to create hybrid molecules with potentially enhanced pharmacological properties. mdpi.com

The general synthetic strategy often involves the initial synthesis of a precursor like this compound-3-carbaldehyde, which can then be further modified. ontosight.ainih.gov For example, the aldehyde group can be reduced to an alcohol and subsequently converted to a chloromethyl group, creating a reactive handle for further derivatization. mdpi.com These synthetic efforts are often coupled with computational studies, such as molecular docking, to predict the interaction of these novel compounds with biological targets. nih.gov The overarching goal of this research is to establish structure-activity relationships (SAR) that can guide the design of more potent and selective molecules. nih.gov

Table 2: Selected Research on Derivatives of this compound

| Research Focus | Key Findings |

| Antimycotic Agents | Synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl] amine derivatives showed promising antifungal activity. researchgate.net |

| Antimicrobial Agents | Imidazole derivatives prepared from 2-chloro-7-methyl-3-formylquinoline exhibited significant activity against bacterial and fungal species. researchgate.net |

| Hybrid Molecules | Combination of 2-chloroquinoline and triazole moieties led to the synthesis of novel compounds with potential pharmacological applications. mdpi.com |

| Anticancer Agents | 7-Chloroquinolinehydrazones have been identified as a promising class of experimental anticancer drugs. nih.gov |

This interactive table summarizes recent research directions and key findings related to this compound derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUAUWPUGRBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 7 Methylquinoline and Its Precursors

Classical Cyclization Approaches

Classical methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain fundamental to heterocyclic chemistry. These reactions typically involve the acid-catalyzed condensation of anilines with carbonyl compounds, followed by cyclization and oxidation to form the quinoline ring system.

Modified Skraup Synthesis Pathways

The Skraup synthesis is a cornerstone for the preparation of quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. A significant modification to the Skraup reaction involves replacing glycerol with α,β-unsaturated aldehydes or ketones, which can lead to a more controlled reaction and higher yields of substituted quinolines.

To synthesize 7-methylquinoline (B44030), a precursor to 2-chloro-7-methylquinoline, a modified Skraup reaction can be employed using m-toluidine (B57737) as the aniline component. The reaction of m-toluidine with glycerol in the presence of an acid catalyst and an oxidizing agent, such as nitrobenzene, yields 7-methylquinoline as the major product. The ortho- and para-directing nature of the methyl group on the aniline ring favors the formation of the 7-substituted quinoline over the 5-substituted isomer. The resulting 7-methylquinoline can then be subjected to chlorination to yield this compound. The general reaction is often carried out under harsh conditions, including strong acids and high temperatures.

A plausible pathway for the synthesis of 7-methylquinoline, a direct precursor to the target molecule, is outlined below:

| Starting Material | Reagents | Product | Reference |

| m-Toluidine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | 7-Methylquinoline | researchgate.net |

Doebner-von Miller Synthesis Adaptations

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds for the synthesis of quinolines. This method is particularly useful for the preparation of substituted quinolines and is also known as the Skraup-Doebner-Von Miller quinoline synthesis. The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

For the synthesis of this compound, also known as 7-chloroquinaldine, the Doebner-von Miller reaction can be adapted by reacting 3-chloroaniline (B41212) with crotonaldehyde (B89634). This reaction is typically performed in a strongly acidic medium. An improved process for this synthesis utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant under non-aqueous conditions, which has been shown to improve the yield and the ratio of 7-chloroquinaldine to the isomeric 5-chloroquinaldine, while also simplifying the isolation of the final product by avoiding the need for zinc chloride complex formation. googleapis.com Another patented method describes the reaction of an m-chloroaniline inorganic acid salt with crotonaldehyde in a mixed solvent system of an alcohol and an aromatic hydrocarbon. google.com

A representative Doebner-von Miller synthesis for 7-chloroquinaldine is summarized in the following table:

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 3-Chloroaniline | Crotonaldehyde, Tetrachloro-1,4-quinone | Non-aqueous medium | 7-Chloroquinaldine | googleapis.com |

| m-Chloroaniline inorganic acid salt | Crotonaldehyde | Mixed solvent (alcohol/aromatic hydrocarbon) | 7-Chloroquinaldine | google.com |

Friedländer Condensation Strategies

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acids or bases. wikipedia.org

To synthesize this compound via the Friedländer condensation, a suitable starting material would be 2-amino-4-chlorobenzaldehyde, which would be reacted with acetone. The reaction proceeds through an initial aldol-type condensation between the amino group of the benzaldehyde (B42025) and the carbonyl group of acetone, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and other Lewis acids has been reported to facilitate this reaction. wikipedia.orgresearchgate.net

The general strategy for the Friedländer synthesis of this compound is presented below:

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product | Reference |

| 2-Amino-4-chlorobenzaldehyde | Acetone | Acid or Base (e.g., TFA, p-TsOH, I₂) | This compound | wikipedia.orgresearchgate.net |

Contemporary Catalytic and Green Chemistry Syntheses

Modern synthetic methods are increasingly focused on the use of transition-metal catalysts and metal-free approaches, including photoredox catalysis, to achieve higher efficiency, milder reaction conditions, and improved sustainability.

Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Palladium, Copper)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines. Palladium and copper catalysts are particularly effective in promoting C-N and C-C bond formations required for the construction of the quinoline scaffold.

Palladium-Catalyzed Syntheses: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed in the synthesis of quinoline derivatives. For instance, the palladium-catalyzed cross-coupling of an appropriately substituted aryl halide with an amine can be a key step in constructing the quinoline ring system. scienceopen.com While a direct palladium-catalyzed synthesis of this compound is not widely reported, related transformations suggest its feasibility. For example, 2-alkoxyquinolines can be synthesized via a palladium-catalyzed cascade reaction of 1,3-butadiynamides with alcohols. nih.gov

Copper-Catalyzed Syntheses: Copper-catalyzed reactions offer an efficient and cost-effective alternative for quinoline synthesis. An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction has been developed for the synthesis of multisubstituted quinolines from ortho-acylanilines and alkenyl iodides in good to excellent yields. acs.orgorganic-chemistry.orgnih.gov This methodology could be adapted for the synthesis of this compound by selecting the appropriately substituted starting materials. Another copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes provides a route to various quinoline derivatives. rsc.org

| Catalyst | Starting Materials | Reaction Type | Product Class | Reference |

| Palladium(II) acetate/Xphos | 6,7-Dibromo-5,8-quinolinequinone, Aniline | Buchwald-Hartwig Amination | 6-Arylamino-7-bromo-5,8-quinolinequinone | scienceopen.com |

| Copper(I) iodide/Glycine | ortho-Acylanilines, Alkenyl iodides | Ullmann-type C-N coupling/Condensation | Substituted Quinolines | acs.orgorganic-chemistry.org |

Metal-Free and Photoredox Catalysis in Quinoline Formation

In recent years, metal-free and photoredox-catalyzed reactions have gained significant attention as green and sustainable alternatives for the synthesis of heterocyclic compounds, including quinolines. rsc.org These methods often proceed under mild conditions, utilizing visible light as a renewable energy source.

Visible-light photoredox catalysis has been successfully employed for the synthesis of substituted 2-alkylquinolines through the condensation of anilines and alkenyl ethers. rsc.orgrsc.org This approach offers mild reaction conditions and a broad substrate scope. While a specific application to this compound has not been detailed, the methodology demonstrates the potential for synthesizing a variety of substituted quinolines. Another innovative approach involves the visible-light photocatalytic sequential dimerization and skeletal rearrangement of quinolines to construct indole–methylquinoline hybrids, showcasing the power of photoredox catalysis in complex molecular transformations. acs.org

| Method | Starting Materials | Key Features | Product Class | Reference |

| Visible-Light Photoredox Catalysis | Anilines, Alkenyl ethers | Mild conditions, Good substrate scope | Substituted 2-Alkylquinolines | rsc.orgrsc.org |

| Metal-Free Photoredox Catalysis | N-H Imines, Olefins | Photo-induced oxidation, [4+2] cyclization | Multi-substituted 3,4-dihydroisoquinolines | mdpi.com |

Oxidative Annulation Strategies

Oxidative annulation represents a powerful class of reactions for the synthesis of quinoline rings. These methods typically involve the formation of the heterocyclic ring through a C-C and C-N bond-forming cascade, coupled with an oxidation step to establish aromaticity. While a direct oxidative annulation yielding this compound is not extensively documented, analogous syntheses provide a clear blueprint.

A notable strategy involves the reaction of substituted 2-vinylanilines with a chlorinating agent, which acts as both a cyclization promoter and a source of chlorine for the 2-position. For instance, the reaction of a 2-vinylaniline (B1311222) derivative with an agent like diphosgene in a nitrile solvent can initiate a cyclization cascade. The proposed mechanism involves the initial formation of a phenylisocyanate intermediate from the aniline. This is followed by an intramolecular electrophilic attack of the vinyl group onto the isocyanate moiety, leading to the formation of the quinoline ring. Subsequent chlorination at the C2 position yields the 2-chloroquinoline (B121035) product nih.gov. To obtain the target compound, this compound, this reaction would necessitate the use of 4-methyl-2-vinylaniline (B13011810) as the starting material.

The key steps in this process are:

Generation of a reactive intermediate from the aniline precursor.

Intramolecular cyclization to form the dihydroquinoline ring.

Oxidation and chlorination to yield the final aromatic product.

Recent advancements in quinoline synthesis frequently utilize transition-metal catalysts and various oxidants to facilitate C-H bond activation and subsequent cyclization, offering alternative pathways for oxidative annulation mdpi.com.

| Starting Material | Key Reagents | Product | Methodology Focus |

|---|---|---|---|

| 4-Methyl-2-vinylaniline (hypothetical) | Diphosgene, Acetonitrile (B52724) | This compound | Oxidative cyclization and chlorination nih.gov |

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the synthesis of 2-chloro-3-formylquinolines. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an acetanilide (B955) precursor ijsr.net.

The synthesis of this compound via this route would begin with the acetylation of m-toluidine to form N-(3-methylphenyl)acetamide (m-methylacetanilide). This precursor is then treated with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through a series of electrophilic substitution and cyclization steps. The Vilsmeier reagent formylates the acetanilide and induces cyclization, which, after elimination and rearrangement, results in the formation of 2-chloro-7-methyl-3-formylquinoline. The presence of the methyl group at the meta-position of the starting aniline directs the cyclization to form the 7-methylquinoline isomer. Subsequent removal of the 3-formyl group, which can often be achieved through deformylation under basic conditions, would yield the target compound, this compound.

This two-step process is a robust and well-established route for preparing a variety of substituted 2-chloroquinolines rsc.orgchemijournal.com. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields chemijournal.com.

| Precursor | Reagents | Intermediate | Final Product | Yield |

|---|---|---|---|---|

| N-(3-methylphenyl)acetamide | POCl₃, DMF | 2-Chloro-7-methyl-3-formylquinoline | This compound | Good (typically 60-80% for analogous systems) chemijournal.com |

Multicomponent Reaction Approaches for Substituted Quinolines

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. Several MCRs have been developed for the synthesis of the quinoline core rsc.org.

One of the most prominent MCRs for quinoline synthesis is the Povarov reaction. In its typical form, the Povarov reaction is a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene (dienophile) to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline sci-rad.combohrium.com. To apply this to the synthesis of this compound, one could envision a reaction between m-toluidine, a suitable aldehyde, and a dienophile. The resulting 7-methyl-tetrahydroquinoline could then be oxidized and subsequently chlorinated at the 2-position.

Another relevant MCR is the Passerini three-component reaction. While not directly yielding the quinoline core, it has been used to synthesize alkyne-2-chloroquinolines from 2-chloroquinoline-3-carbaldehyde (B1585622), an isocyanide, and a carboxylic acid mdpi.com. This demonstrates the utility of MCRs in functionalizing pre-formed quinoline systems. A hypothetical MCR approach to the target molecule could involve the reaction of m-chloroaniline, an appropriate vinyl ether, and a catalyst, followed by further functionalization chemicalbook.com.

| Reaction Type | Potential Starting Materials | Key Steps | Target |

|---|---|---|---|

| Povarov-type Reaction | m-Toluidine, Aldehyde, Dienophile | Cycloaddition, Oxidation, Chlorination | This compound |

| Passerini-type Reaction | This compound-3-carbaldehyde, Isocyanide, Carboxylic Acid | Functionalization of a quinoline precursor | Substituted this compound derivative |

Skeletal Editing Methodologies for Quinoline Ring Systems

Skeletal editing is a cutting-edge synthetic strategy that enables the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms within the ring system. This approach offers a powerful alternative to de novo synthesis for accessing novel derivatives researchgate.net.

Recent research has demonstrated the skeletal editing of quinoline N-oxides. In one such method, a nitrogen-to-carbon single atom swap can be achieved by treating a quinoline N-oxide with a sulfoxide (B87167) under basic conditions chinesechemsoc.org. This reaction proceeds through nucleophilic addition, dearomatization, and subsequent aromatization processes, effectively replacing the N-O motif with a C-H group from the sulfoxide reagent chinesechemsoc.org.

For the specific case of this compound, this methodology could be envisioned as part of a longer synthetic sequence. One could start with a pre-formed 7-methylquinoline, convert it to the corresponding N-oxide, and then perform a skeletal editing reaction. While current methods primarily focus on N-to-C swaps to form carbocyclic rings (like naphthalenes from quinolines), the underlying principles of activating the quinoline core for rearrangement could potentially be adapted for other transformations chinesechemsoc.orgnih.gov. This area of research is rapidly evolving and holds promise for creating diverse quinoline structures from common precursors rsc.org.

| Starting Material | Key Reagents | Transformation | Resulting Core Structure |

|---|---|---|---|

| 7-Chloroquinoline (B30040) N-oxide | LiHMDS, Sulfoxide | Nitrogen to Carbon single atom swap | 1-Chloronaphthalene chinesechemsoc.org |

| 7-Methylquinoline N-oxide | LiHMDS, Sulfoxide | Nitrogen to Carbon single atom swap | 2-Methylnaphthalene chinesechemsoc.org |

Reactivity and Functionalization of 2 Chloro 7 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of 2-chloro-7-methylquinoline. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the quinoline (B57606) ring and resulting in the substituted product. The electron-withdrawing nature of the quinoline nitrogen atom helps to stabilize the anionic intermediate, facilitating this reaction pathway.

This compound is expected to react with various oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 2-alkoxy- or 2-aryloxy-7-methylquinolines. These reactions are typically carried out by heating the chloroquinoline with a sodium or potassium salt of the desired alcohol or phenol (B47542) in a polar aprotic solvent like dimethylformamide (DMF) or in the parent alcohol as the solvent. The reaction involves the displacement of the chloride ion by the oxygen nucleophile. While specific studies detailing this reaction on this compound are not prevalent, the transformation is a standard procedure for related 2-chloroquinoline (B121035) systems.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), Reflux | 2-Methoxy-7-methylquinoline | N/A | Representative Reaction |

| This compound | Sodium phenoxide (NaOPh) | DMF, 100 °C | 7-Methyl-2-phenoxyquinoline | N/A | Representative Reaction |

The displacement of the C-2 chlorine atom by nitrogen-centered nucleophiles is a widely used method to synthesize various 2-aminoquinoline (B145021) derivatives. These reactions can be performed with ammonia, primary amines, and secondary amines. The reactions of 2-chloroquinolines with anilines, for instance, typically follow second-order kinetics. Such amination reactions often require elevated temperatures and may be conducted in solvents like ethanol (B145695), pyridine (B92270), or DMF. In some cases, a base is added to neutralize the HCl generated during the reaction. More advanced methods, such as the Buchwald-Hartwig amination, utilize a palladium catalyst to facilitate the C-N bond formation under milder conditions, offering a broader substrate scope and higher functional group tolerance.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| This compound | Aniline (B41778) | Ethanol, Reflux | 7-Methyl-N-phenylquinolin-2-amine | N/A | Representative Reaction |

| This compound | Morpholine | DMF, K₂CO₃, Heat | 4-(7-Methylquinolin-2-yl)morpholine | N/A | Representative Reaction |

| This compound | Benzylamine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | N-Benzyl-7-methylquinolin-2-amine | N/A | Representative Reaction |

Sulfur-centered nucleophiles, such as thiols and thiophenols, readily react with this compound to form 2-thioether derivatives. These reactions are typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then displaces the chloride at the C-2 position. Thiolates are excellent nucleophiles, and these reactions often proceed efficiently. For example, the reaction of 2-chloroquinoline derivatives with thiomorpholine (B91149) has been shown to proceed when heated in ethanol with a base like potassium carbonate.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| This compound | Sodium thiophenoxide (NaSPh) | Ethanol, Reflux | 7-Methyl-2-(phenylthio)quinoline | N/A | Representative Reaction |

| This compound | Thiourea | Ethanol, Reflux; then NaOH | 7-Methylquinoline-2-thiol | N/A | Representative Reaction |

The formation of a carbon-carbon bond at the C-2 position via nucleophilic substitution can be achieved using strong carbon nucleophiles. Reagents such as cyanide ions or stabilized carbanions (e.g., from malonic esters) can displace the chloride. For instance, reaction with potassium cyanide in a polar aprotic solvent can yield 7-methylquinoline-2-carbonitrile. Reactions with organometallic reagents like Grignard reagents or organolithium compounds can also lead to C-C bond formation, although these reactions can sometimes be complicated by side reactions. Studies on the related 2-(methylsulfonyl)quinoline (B98942) have shown successful substitution with nucleophiles like phenylacetonitrile (B145931) in the presence of a strong base.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| This compound | Potassium cyanide (KCN) | DMSO, 150 °C | 7-Methylquinoline-2-carbonitrile | N/A | Representative Reaction |

| This compound | Phenylacetonitrile / NaNH₂ | Benzene (B151609), Reflux | 2-(7-Methylquinolin-2-yl)-2-phenylacetonitrile | N/A | Representative Reaction |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are often difficult to achieve through classical nucleophilic substitution.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is one of the most effective methods for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl compounds. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle involves three main steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. While aryl bromides and iodides are more reactive, couplings involving aryl chlorides like this compound are well-established, though they often require more specialized conditions, such as the use of electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), and typical solvents include toluene, dioxane, or DME, often with the addition of water.

| Aryl Halide | Boronic Acid | Catalyst System | Base / Solvent | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O, 100 °C | 7-Methyl-2-phenylquinoline | N/A | Representative Reaction |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O, 85 °C | 7-Methyl-2-(thiophen-2-yl)quinoline | N/A | Representative Reaction |

Heck and Sonogashira Coupling Reactions

The C-2 chlorine atom of this compound serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Both the Heck and Sonogashira reactions are powerful tools for the derivatization of this scaffold.

The Heck reaction , which couples aryl halides with alkenes, can be employed to introduce alkenyl substituents at the C-2 position. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving the oxidative addition of the palladium catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. libretexts.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to 2-alkynyl-7-methylquinoline derivatives. organic-chemistry.org This transformation is generally co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.org Studies on similar substrates, such as 2,4-dichloroquinoline, have shown that the C-2 position is significantly more reactive than other positions on the quinoline ring towards Sonogashira coupling. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-2 carbon more susceptible to oxidative addition by the palladium(0) catalyst. beilstein-journals.org

Table 1: Representative Heck and Sonogashira Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Styryl-7-methylquinoline |

| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl 3-(7-methylquinolin-2-yl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 7-Methyl-2-(phenylethynyl)quinoline |

| Sonogashira | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Piperidine | 2-(Hex-1-yn-1-yl)-7-methylquinoline |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org This methodology is applicable to this compound for the formation of a diverse range of 2-amino-7-methylquinoline derivatives, which are valuable structures in medicinal chemistry. The reaction involves the coupling of an amine with the aryl chloride in the presence of a palladium catalyst, a phosphine ligand, and a strong base. libretexts.org

The mechanism proceeds through a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. wikipedia.org Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex, which then undergoes reductive elimination to yield the desired C-N coupled product and regenerate the active catalyst. libretexts.org Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has demonstrated the viability of coupling at the activated 2-chloro position. nih.gov The choice of ligand is critical and often dictates the scope and efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. wikipedia.orgscienceopen.com

Table 2: Exemplary Buchwald-Hartwig Amination of this compound

| Amine Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | N-Phenyl-7-methylquinolin-2-amine |

| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | 2-(Morpholin-4-yl)-7-methylquinoline |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | N-Benzyl-7-methylquinolin-2-amine |

| Pyrrolidine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 7-Methyl-2-(pyrrolidin-1-yl)quinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system occurs preferentially on the carbocyclic (benzene) ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The regioselectivity of the substitution on the benzene ring is primarily governed by the directing effect of the C-7 methyl group.

Nitration of the quinoline ring is a classic example of electrophilic aromatic substitution. In the case of this compound, the activating, ortho-, para-directing methyl group at the C-7 position strongly influences the position of the incoming electrophile. Studies on the nitration of 7-methylquinoline (B44030) have shown that the reaction selectively yields the 8-nitro derivative. brieflands.com The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, leads to the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich position ortho to the methyl group (C-8). The presence of the chloro group at C-2 has a negligible influence on the outcome of electrophilic substitution on the distant carbocyclic ring.

Sulfonation is expected to follow a similar regiochemical pathway. Using fuming sulfuric acid (H₂SO₄/SO₃), the electrophile (SO₃) would attack the C-8 position to yield this compound-8-sulfonic acid.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Primary Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Chloro-7-methyl-8-nitroquinoline |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | This compound-8-sulfonic acid |

Halogenation of this compound, another electrophilic aromatic substitution reaction, is predicted to occur at the C-8 position. The reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would generate a polarized halogen electrophile that is directed by the C-7 methyl group to the ortho position. This would result in the formation of 8-bromo-2-chloro-7-methylquinoline or 2,8-dichloro-7-methylquinoline, respectively. The substitution occurs on the more activated benzenoid ring rather than the deactivated pyridine ring.

Reactions Involving the Methyl Group at C-7

The methyl group at the C-7 position provides a site for various functionalization reactions, allowing for further structural diversification of the this compound core.

The benzylic nature of the C-7 methyl group makes it susceptible to oxidation. The extent of oxidation can be controlled by the choice of oxidizing agent. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can oxidize the methyl group completely to a carboxylic acid, yielding 2-chloroquinoline-7-carboxylic acid . youtube.com

Milder and more selective oxidation methods can be employed to obtain the corresponding aldehyde. For instance, metal-free oxidation protocols using hypervalent iodine reagents (e.g., phenyliodine diacetate - PIDA) have been shown to effectively convert methylquinolines into the corresponding formylquinolines (aldehydes) with high chemoselectivity, tolerating sensitive functional groups like halogens. researchgate.net The application of such a method would yield 2-chloro-7-formylquinoline . This aldehyde can then serve as a versatile intermediate for further reactions, such as reductive amination, Wittig reactions, or condensation reactions, to introduce a wide array of functional groups.

Table 4: Oxidation Products of the C-7 Methyl Group

| Reagent(s) | Product | Product Type |

|---|---|---|

| KMnO₄, heat | 2-Chloroquinoline-7-carboxylic acid | Carboxylic Acid |

| Phenyliodine diacetate (PIDA) | 2-Chloro-7-formylquinoline | Aldehyde |

| Selenium dioxide (SeO₂) | 2-Chloro-7-formylquinoline | Aldehyde |

Condensation Reactions at the Methyl Position (e.g., Mannich Reaction)

The methyl group at the 7-position of the quinoline ring is generally less reactive than methyl groups at the 2- or 4-positions. However, it can still participate in condensation reactions under appropriate conditions. The Mannich reaction, a prominent example of such condensations, involves the aminoalkylation of an acidic proton located on a carbon atom. nih.govoarjbp.com In this reaction, formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom condense to form a "Mannich base". oarjbp.com

While specific examples of the Mannich reaction directly on this compound are not extensively documented in the reviewed literature, the reactivity of the quinoline scaffold in similar transformations is well-established. For instance, the Mannich reaction is frequently performed on 8-hydroxyquinoline (B1678124) derivatives, where aminomethylation occurs at the 7-position, facilitated by the activating effect of the adjacent hydroxyl group. nih.govresearchgate.net This indicates the susceptibility of the C-7 position to electrophilic substitution.

The general mechanism for a Mannich reaction involves the formation of an Eschenmoser's salt precursor from the amine and formaldehyde, which then acts as the electrophile. The methyl group on the quinoline ring can be deprotonated to form a carbanion, which then attacks the electrophile.

Analogous condensation reactions have been studied for other methylquinolines. For example, 2-methylquinoline (B7769805) has been shown to condense with benzaldehydes in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through the deprotonation of the methyl group to form a reactive intermediate. rsc.org This underlying reactivity suggests that this compound could potentially undergo similar condensation reactions at the 7-methyl position, likely requiring strong bases or activating conditions to facilitate the initial deprotonation.

Table 1: Components of the Mannich Reaction

| Component | Role | Example |

|---|---|---|

| Active Hydrogen Compound | Nucleophile Precursor | This compound |

| Aldehyde | Electrophile Source | Formaldehyde |

Reduction and Oxidation Chemistry of the Quinoline Core

Selective Reduction of the Heterocyclic Nitrogen

The quinoline core of this compound can undergo selective reduction, particularly within the nitrogen-containing heterocyclic ring. This transformation is a valuable method for generating saturated heterocyclic systems, which are of significant interest in medicinal chemistry. The hydrogenation of quinolines can yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives.

A variety of reducing agents and catalytic systems can be employed for this purpose. For instance, enantioselective hydrogenation of disubstituted quinolines has been achieved using chiral borane (B79455) catalysts, yielding tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org While the specific reduction of this compound is not detailed, the general methodology is applicable to a wide range of substituted quinolines. acs.org The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, are crucial in determining the efficiency and selectivity of the reduction. acs.org

Table 2: Example of Quinoline Core Reduction

| Starting Material | Product | Reaction Type |

|---|

Oxidation to N-Oxide Derivatives

The nitrogen atom in the quinoline ring of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide derivative. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid.

The resulting N-oxides are versatile intermediates in the further functionalization of the quinoline ring. The introduction of the N-oxide functionality alters the electronic properties of the ring system, activating it for both nucleophilic and electrophilic substitution reactions at different positions. For example, the N-oxidation of quinoline derivatives can facilitate subsequent C-H functionalization at the C2 and C8 positions.

Table 3: Common Reagents for N-Oxidation of Quinolines

| Reagent | Conditions |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chloroform, room temperature |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 7 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-chloro-7-methylquinoline in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to assign every proton and carbon signal to its specific position within the quinoline (B57606) ring system.

The ¹H NMR spectrum of this compound is expected to display six distinct signals corresponding to the eight protons on the molecule. The methyl group protons appear as a singlet, while the five aromatic protons on the quinoline core present as a set of doublets and multiplets, characteristic of a substituted aromatic system.

The chemical shift (δ) of each proton is influenced by its electronic environment. Protons on the pyridine (B92270) ring (H-3, H-4) are typically deshielded and appear at a lower field compared to those on the carbocyclic ring (H-5, H-6, H-8). The methyl group at position 7 results in a characteristic singlet in the upfield region of the spectrum. The coupling constants (J), which describe the interaction between neighboring protons, are critical for determining the substitution pattern. For instance, ortho-coupled protons typically exhibit larger J values (7-9 Hz) than meta-coupled protons (2-3 Hz).

Based on established principles for quinoline derivatives, the expected ¹H NMR spectral characteristics for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note: This table is predictive, based on known chemical shift and coupling constant trends for substituted quinolines, as specific, fully assigned experimental data was not available in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.5 | Singlet (s) | N/A |

| H-3 | ~7.3 | Doublet (d) | JH3-H4 = ~8.5 |

| H-4 | ~8.0 | Doublet (d) | JH4-H3 = ~8.5 |

| H-5 | ~7.9 | Doublet (d) | JH5-H6 = ~8.8 |

| H-6 | ~7.3 | Doublet of Doublets (dd) | JH6-H5 = ~8.8, JH6-H8 = ~2.0 |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the structure. The spectrum is typically recorded with proton decoupling, resulting in each carbon appearing as a singlet.

The chemical shifts are highly diagnostic. The carbon bonded to the chlorine atom (C-2) is significantly downfield due to the electronegativity of the halogen. Quaternary carbons (C-4a, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon provides a characteristic signal in the upfield region (~15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound. Note: This table is predictive, based on known chemical shift trends for substituted quinolines.

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| CH₃ | 18 - 25 |

| C-2 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 135 - 140 |

| C-4a | 147 - 150 |

| C-5 | 126 - 130 |

| C-6 | 127 - 131 |

| C-7 | 138 - 142 |

| C-8 | 125 - 129 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their adjacent relationship. Similarly, correlations would be observed between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton. For example, the proton signal for H-5 would show a correlation to the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. It is crucial for mapping out the complete molecular skeleton and assigning quaternary carbons. Key expected correlations would include the methyl protons showing cross-peaks to C-7 and C-8, and H-8 showing a correlation to the quaternary carbon C-4a.

Table 3: Key Predicted 2D NMR Correlations for this compound.

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-5 ↔ H-6 | Confirms adjacent protons on both rings. |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8; CH₃ ↔ CH₃ | Directly links protonated carbons to their attached protons. |

| HMBC | CH₃ ↔ C-7, C-8; H-4 ↔ C-2, C-4a, C-5; H-8 ↔ C-6, C-7, C-4a | Establishes long-range connectivity and assigns quaternary carbons. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₀H₈ClN. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The ability to confirm the elemental composition provides definitive evidence for the identity of the compound. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₀H₈³⁵ClN | 177.03453 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure.

The mass spectrum of this compound exhibits a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl), a prominent M+2 peak will be observed at two mass units higher than the molecular ion, with roughly one-third the intensity. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for quinoline derivatives involve the loss of small, stable molecules or radicals. A significant fragment observed in the mass spectrum of this compound is found at m/z 115. This fragment likely corresponds to the loss of both the chlorine atom and a methyl radical, followed by rearrangement, or potentially the loss of hydrogen chloride (HCl) followed by the loss of an acetylene (B1199291) molecule (C₂H₂), a common fragmentation for aromatic systems.

Table 5: Major Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Identity | Significance |

|---|---|---|

| 177 | [C₁₀H₈³⁵ClN]⁺˙ (M⁺) | Molecular ion peak, confirms molecular weight. |

| 179 | [C₁₀H₈³⁷ClN]⁺˙ (M+2) | Isotope peak, confirms the presence of one chlorine atom. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These complementary methods provide a detailed fingerprint of the molecule by identifying its characteristic vibrational modes. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which is active for vibrations that induce a change in the molecular dipole moment. ksu.edu.sa Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with vibrational modes being active if they cause a change in the molecule's polarizability. ksu.edu.sa

For a molecule like this compound, the spectra are characterized by a series of bands corresponding to specific bond stretching and bending vibrations. While a fully assigned experimental spectrum for this compound is not detailed in readily available literature, theoretical and experimental studies on closely related compounds, such as 2-chloroquinoline-3-carboxaldehyde and 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, allow for the prediction of characteristic vibrational frequencies. nih.govresearchgate.netiosrjournals.org

Key expected vibrational modes for the this compound structure include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹.

Methyl (CH₃) Group Vibrations: Symmetric and asymmetric stretching of the C-H bonds in the methyl group are expected in the 2850–2980 cm⁻¹ range.

Ring C=C and C=N Stretching: The stretching vibrations of the quinoline ring system, which involves both carbon-carbon and carbon-nitrogen double bonds, produce a series of complex bands typically observed between 1400 cm⁻¹ and 1650 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is a key indicator and is generally found in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 800 cm⁻¹.

In-plane and Out-of-plane Bending: Aromatic C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹. iosrjournals.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, facilitating structural confirmation and the study of intermolecular interactions.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2980 |

| Ring C=C / C=N Stretch | 1400 - 1650 |

| C-H Bending (In-plane & Out-of-plane) | 900 - 1300 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.comlibretexts.org For aromatic and heteroaromatic compounds like this compound, this technique provides valuable information about the conjugated π-electron system.

The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. youtube.com In this compound, the presence of the quinoline ring system (a conjugated system of π bonds) and heteroatoms (nitrogen and chlorine) with non-bonding lone pair electrons (n electrons) gives rise to two primary types of electronic transitions:

π → π* (pi to pi-star) Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems.

n → π* (n to pi-star) Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or chlorine atom) to a π* antibonding orbital. They are generally of lower energy and lower intensity compared to π → π* transitions. youtube.com

Experimental studies on related quinoline derivatives, such as 2-chloro-3-methylquinoline (B1584123) and quinoline-7-carboxaldehyde, show strong absorption bands in the 200–400 nm range, which is consistent with these types of transitions. nih.govresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure, substituents, and the solvent used.

Table 2: Principal Electronic Transitions in this compound

| Transition Type | Description | Expected Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | High energy (Shorter wavelength, typically < 300 nm) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Lower energy (Longer wavelength, typically > 300 nm) |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not prominently reported, detailed crystallographic data are available for several of its derivatives, demonstrating the power of this technique in characterizing the quinoline framework.

For instance, the crystal structure of This compound-3-carbaldehyde , a direct derivative, has been fully elucidated. dergi-fytronix.com This analysis provides a clear picture of the planar quinoline ring system and the orientation of its substituents. Similarly, the structure of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline has also been determined, offering further insight into the geometry of substituted 2-chloroquinoline (B121035) systems. researchgate.net

These studies typically reveal a nearly planar quinoline ring system. The collected data includes the crystal system, space group, and precise unit cell dimensions, which are unique for each crystalline compound. This information is crucial for understanding solid-state packing and intermolecular forces, such as hydrogen bonding or π–π stacking, which can influence the physical properties of the material.

Table 3: Comparative Crystallographic Data for Derivatives of this compound

| Parameter | This compound-3-carbaldehyde | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline |

| Chemical Formula | C₁₁H₈ClNO | C₁₂H₁₂ClNO |

| Molecular Weight | 205.63 | 221.68 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 15.458 | 17.4492 |

| b (Å) | 3.9382 | 4.6271 |

| c (Å) | 16.923 | 14.3773 |

| β (°) ** | 112.854 | 113.297 |

| Volume (ų) ** | 949.3 | 1066.17 |

| Z | 4 | 4 |

| Data Source | dergi-fytronix.com | researchgate.net |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

HPLC is a robust technique for separating components of a mixture in solution. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is a frequently used method. researchgate.net In this mode, the stationary phase (the column) is nonpolar, and the mobile phase is a more polar solvent mixture.

A specific method for the analysis of the isomeric 7-Chloro-2-methylquinoline has been described, which is directly applicable. This method utilizes a C18 or a specialized reverse-phase column. The separation is achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to ensure good peak shape. For applications requiring compatibility with mass spectrometry (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid. This technique is scalable and can be used for both analytical purity checks and for preparative separation to isolate the compound. researchgate.net

Table 4: Example HPLC Conditions for the Analysis of Chloro-methylquinoline Isomers

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for LC-MS) |

| Detection | UV-Vis |

| Application | Purity assessment, quantitative analysis, preparative separation |

| Data Source | researchgate.net |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for identifying and quantifying volatile and semi-volatile compounds. The sample is first vaporized and separated based on its boiling point and interactions with the GC column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.

For 7-Chloro-2-methylquinoline, the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 177. nih.gov A crucial diagnostic feature for chlorinated compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes, the spectrum will show a characteristic peak at m/z 179 with an intensity approximately one-third that of the molecular ion peak at m/z 177. whitman.edu This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule. Other significant fragment ions, such as the peak observed at m/z 115, provide further structural information. nih.gov

Table 5: Key Mass Spectrometry Data for 7-Chloro-2-methylquinoline

| Feature | m/z Value | Interpretation |

| Molecular Ion (M⁺) | 177 | Mass of the most abundant isotopic species (containing ³⁵Cl) |

| Isotope Peak (M+2) | 179 | Mass of the species containing the ³⁷Cl isotope |

| Key Fragment Ion | 115 | A significant fragment from the parent molecule |

| Data Source | nih.gov |

Computational and Theoretical Chemistry Studies on 2 Chloro 7 Methylquinoline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine molecular properties, and while specific DFT data for 2-chloro-7-methylquinoline is scarce, studies on its derivatives provide a framework for the types of analyses that would be conducted.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org

For related quinoline (B57606) derivatives, DFT calculations have been used to determine these parameters. For instance, in studies on this compound-3-carbaldehyde, the HOMO and LUMO energies were calculated to predict its electronic transitions and reactivity. dergipark.org.trdergipark.org.tr Similar calculations for this compound would reveal its electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating the potential energy surface to identify low-energy conformers. For the derivative this compound-3-carbaldehyde, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to identify two stable conformers (cis and trans) arising from the orientation of the carbaldehyde group. dergipark.org.trdergi-fytronix.com A similar conformational analysis for this compound would be simpler, as it lacks the rotatable aldehyde bond, but would still confirm the lowest energy structure.

Prediction of Spectroscopic Parameters (e.g., Excitation Energies)

Time-dependent DFT (TD-DFT) is a widely used method to predict electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. rjptonline.org For this compound-3-carbaldehyde, TD-DFT calculations have been performed to analyze its low-energy excited states and to calculate oscillator strengths and excitation energies. dergipark.org.trdergipark.org.tr These theoretical predictions help in the interpretation of experimental spectra. Such an analysis for this compound would predict its UV-Vis absorption spectrum.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. dergi-fytronix.com It provides a chemical interpretation of the wavefunction in terms of Lewis structures and lone pairs. In the case of this compound-3-carbaldehyde, NBO analysis was used to investigate the stability of its conformers by quantifying the stabilization energies from donor-acceptor orbital interactions, such as π-π* interactions within the quinoline rings. dergi-fytronix.com This type of analysis for this compound would elucidate the intramolecular charge transfer and resonance effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution or interacting with biological macromolecules. nih.gov While specific MD simulation studies on this compound were not found, this technique has been applied to other quinoline derivatives to understand their stability and interactions with protein targets, which is a crucial step in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. These models are valuable in medicinal chemistry for predicting the activity of new compounds and guiding molecular design. nih.gov 3D-QSAR studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been performed on series of 2-chloroquinoline (B121035) derivatives to identify structural features that are important for their biological activity against various targets. nih.gov Although a specific QSAR model for this compound was not identified, it could be included in a larger dataset of quinoline derivatives to develop such predictive models. nih.gov

Reaction Pathway and Transition State Characterization

Computational and theoretical chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into reaction mechanisms, energy landscapes, and the fleeting structures of transition states. While specific computational studies detailing the reaction pathways and transition states of this compound are not extensively available in the public domain, research on closely related 2-chloroquinoline derivatives serves as an excellent proxy to understand the methodologies and the nature of the findings.

A notable example is the theoretical investigation into the reaction mechanism for the synthesis of quinoline-fused benzo/dia/oxa/thia/zepins from the condensation of R-substituted 2-chloro-3-formylquinolines with ortho-substituted anilines like o-aminophenol, o-aminothiophenol, and o-phenylenediamine. Such studies employ quantum chemical methods, particularly Density Functional Theory (DFT), to map out the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products.

Reaction Mechanism Analysis:

The condensation reaction is a multi-step process, and computational models can dissect each step. The analysis of the reaction between 2-chloro-3-formylquinolines and ortho-substituted anilines, for instance, was explored using the B3LYP functional with the 6-31G(d) basis set. The study of the electron localization function (ELF) for the structures along the reaction path indicated that the reaction proceeds through a non-concerted, two-step mechanism.

Transition State Characterization:

A critical aspect of these computational studies is the location and characterization of transition states, which are the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometries of these transition states provide a snapshot of the bond-breaking and bond-forming processes. For the quinoline-fused zepine synthesis, the transition states for the cyclization step were computationally identified and analyzed.

Influence of Substituents:

Computational studies are also instrumental in understanding how different substituents on the quinoline ring affect the reaction pathway and kinetics. In the investigation of substituted 2-chloro-3-formylquinolines, it was found that while the electronic nature of the substituent R (such as CH₃ or OCH₃) did not significantly impact the thermodynamic quantities, the nature of the nucleophilic atom X (O, S, or N) in the ortho-substituted aniline (B41778) had a remarkable effect on the reaction's energetics. The study concluded that the formation of quinoline-fused benzodiazepines (where X=N) was the most thermodynamically and kinetically favorable, exhibiting the lowest cyclization energy barrier. This preference was attributed to favorable orbital and electrostatic interactions during the reaction.

Data from a Representative Study:

To illustrate the type of data generated from such computational studies, the following table summarizes the calculated thermodynamic and kinetic parameters for the cyclization step in the reaction of a 2-chloro-3-formylquinoline with different ortho-substituted anilines.

| Reactant System (X) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) |

| o-aminophenol (O) | 15.8 | -1.2 | -1.5 |

| o-aminothiophenol (S) | 12.5 | -3.7 | -4.0 |

| o-phenylenediamine (N) | 8.9 | -10.1 | -10.3 |

This data is derived from a study on 2-chloro-3-formylquinolines and is presented here as a representative example of computational findings in this class of compounds.

These computational approaches provide a detailed molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. The insights gained from such studies on related 2-chloroquinoline derivatives can guide the design of synthetic routes and the prediction of reactivity for this compound.

Role of 2 Chloro 7 Methylquinoline As a Synthetic Building Block and Privileged Scaffold

Strategic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, 2-Chloro-7-methylquinoline serves as a crucial intermediate for developing new therapeutic agents. Its value lies in the quinoline (B57606) core's established biological significance and the strategic placement of its functional groups, which allows for predictable and controlled chemical modifications to explore and optimize pharmacological activity.

Rational Design Principles for Quinoline-Based Bioactive Scaffolds

The quinoline nucleus is an attractive and privileged scaffold in drug design, forming the basis for a wide array of therapeutic agents with activities including anticancer, antimalarial, antiviral, and antibacterial properties. nih.gov The rational design of new bioactive molecules often begins with such a validated core structure. The process involves several key principles:

Scaffold Hopping and Bioisosterism : Starting with a known active quinoline-based drug, chemists can replace parts of the molecule with structurally different but functionally similar groups (bioisosteres) to improve properties like efficacy, selectivity, or metabolic stability.

Structure-Based Design : When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, computational modeling can be used to design quinoline derivatives that fit precisely into the target's active site. benthamscience.com This allows for the strategic placement of substituents on the this compound core to maximize binding interactions.

Modulation of Physicochemical Properties : The substituents on the quinoline ring—in this case, the chloro and methyl groups—are starting points for tuning the molecule's properties. The chlorine at the C7 position and the methyl group at the C2 position influence the molecule's lipophilicity, electronic distribution, and metabolic stability. Further modifications can optimize these properties for better absorption, distribution, metabolism, and excretion (ADME) profiles.

Combinatorial Chemistry : The reactive chlorine atom at the 2-position is particularly suited for creating large libraries of related compounds. By reacting this compound with various nucleophiles, researchers can rapidly generate a diverse set of derivatives for high-throughput screening against biological targets. nih.gov

Synthesis of Complex Heterocyclic Architectures Incorporating the Quinoline Core

This compound is a valuable building block precisely because the 2-chloro group is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. This reactivity allows for the elaboration of the quinoline core into more complex, multi-ring heterocyclic systems. For instance, a closely related precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is extensively used to construct a variety of fused and linked heterocyclic structures. nih.gov

The synthetic utility allows for the creation of diverse molecular architectures, each with the potential for unique biological activities. The following table summarizes some of the key transformations used to build complex structures from 2-chloroquinoline (B121035) precursors.

| Starting Material Precursor | Reagents | Resulting Heterocyclic System | Reaction Type |

| 2-Chloro-3-formylquinoline | Substituted Acetophenones, then Hydrazine Carbothioamide | Quinolinyl-pyrazole-carbothioamides | Condensation / Cyclization |

| 2-Chloro-3-formylquinoline | Substituted Anilines, Thioglycolic Acid | Quinolinyl-thiazolidinones | Condensation / Cyclization |

| 2-Chloro-3-formylquinoline | p-Hydroxyacetophenone, then Urea or Thiourea | Quinolinyl-pyrimidine-2-one/thiol | Claisen-Schmidt Condensation / Cyclization |

| 7-Chloroquinolines | Various Electrophiles (e.g., aldehydes, diselenides) via mixed Lithium-Magnesium reagents | Functionalized 7-Chloroquinolines | Magnesiation / Electrophilic Quench |

This table illustrates reactions based on 2-chloroquinoline precursors, demonstrating the synthetic pathways available for derivatives of this compound. nih.govresearchgate.netdurham.ac.uk

These reactions highlight how the 2-chloro substituent serves as a versatile handle for constructing novel molecular frameworks, enabling the exploration of new chemical space in drug discovery. researchgate.netnih.gov

Molecular-Level Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound derived from this compound, researchers can identify which parts of the molecule are essential for its function.

For example, in the development of anticancer agents, derivatives of 7-chloroquinoline (B30040) have been extensively studied. nih.gov Key SAR insights often revolve around:

The role of the C7-Chloro group : The chlorine atom at the 7-position can be crucial for activity. Its electron-withdrawing nature and size can influence binding to target proteins. In some series, replacing it with other halogens or hydrogen leads to a significant drop in potency.

Modifications at the C2-position : Starting with this compound, the C2 position can be readily diversified. Replacing the chlorine with different amine, ether, or carbon-linked substituents allows chemists to probe the steric and electronic requirements of the target's binding pocket.

A study on 2-arylquinoline derivatives revealed that compounds with higher lipophilicity (greater octanol/water partition coefficients) generally showed better cytotoxic effects against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. rsc.org This highlights the importance of hydrophobicity in the SAR of this particular compound class.

| Compound Series | Structural Variation | Impact on Biological Activity |

| 2-Arylquinolines | Increased lipophilicity (cLogP) | Better cytotoxic IC50 values in HeLa and PC3 cells |

| 7-Chloro-4-(piperazin-1-yl)quinolines | Addition of a 4-bromobenzylpiperazine moiety | Highest cytotoxicity against MCF-7 and PC3 cancer cells |

| 4-Carbinol quinolines | Introduction of a hydroxyl group at C4 | Showed interesting antiproliferative properties |

This table provides examples of SAR findings from studies on quinoline derivatives. durham.ac.uknih.govrsc.org

Exploration of Specific Enzyme or Receptor Targeting Mechanisms (e.g., Carbonic Anhydrase Inhibition Principles)

The quinoline scaffold is not only a privileged structure in a general sense but can also be tailored to target specific enzymes or receptors. A prominent example is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation. nih.gov

The design of CA inhibitors often follows a key principle: incorporating a zinc-binding group (ZBG) into a molecular scaffold that can position the ZBG to interact with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The most common ZBG is a sulfonamide group (-SO₂NH₂).

Researchers can use this compound as a starting point to synthesize novel CA inhibitors. The general strategy involves:

Replacing the C2-chloro group with a linker attached to an amine.

Attaching a phenylsulfonamide group to that amine.

The resulting molecule orients the sulfonamide group to bind the zinc ion, while the quinoline core itself makes additional interactions with amino acid residues in the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms (e.g., hCA I, II, IX, XII). Kinetic analysis of novel quinoline-based compounds can reveal their mechanism of inhibition, which is often a mixed-type, suggesting binding to an allosteric site in addition to or instead of the active site. nih.gov

Building Block in Agrochemical Synthesis Research

The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals. The quinoline core is found in various pesticides and fungicides. dergi-fytronix.com As a versatile intermediate, this compound can be used in the synthesis of new agrochemical candidates. Its structural features can be modified to optimize for properties relevant to agricultural applications, such as potency against specific pests, environmental stability, and low toxicity to non-target organisms.

Precursor for Advanced Materials Science Applications